molecular formula C27H27N3O4 B2986503 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018162-71-4

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2986503
CAS No.: 1018162-71-4
M. Wt: 457.53
InChI Key: FAAAWRJWDHKUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyrrolidinone ring, and a phenoxypropyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Ring: Starting with o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a suitable carboxylic acid derivative.

    Introduction of the Phenoxypropyl Group: The phenoxypropyl group is introduced via a nucleophilic substitution reaction using 2-hydroxy-3-phenoxypropyl bromide.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV absorber in sunscreens.

    2-Hydroxy-3-phenoxypropyl acrylate: Used in coatings and adhesives for its reactive properties.

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-22-13-11-20(12-14-22)29-16-19(15-26(29)32)27-28-24-9-5-6-10-25(24)30(27)17-21(31)18-34-23-7-3-2-4-8-23/h2-14,19,21,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAWRJWDHKUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.